![molecular formula C13H12N2O3S B2878101 2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid CAS No. 446831-10-3](/img/structure/B2878101.png)
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid (2APTACA) is a compound of interest in the field of chemistry and biochemistry. It has been studied for its potential applications in biomedicine, and its synthesis and mechanism of action have been investigated in detail.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiophene derivatives like “2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid” are of significant interest in medicinal chemistry due to their pharmacological properties . They have been studied for their potential as biologically active compounds, with applications ranging from anticancer, anti-inflammatory, and antimicrobial activities to antihypertensive and anti-atherosclerotic effects .
Material Science
In material science, thiophene-based molecules are utilized as corrosion inhibitors and play a crucial role in the development of organic semiconductors . Their unique properties make them suitable for creating advanced materials with specific desired characteristics.
Organic Semiconductors
Organic semiconductors are a vital application of thiophene derivatives. They are used in the fabrication of devices such as organic field-effect transistors (OFETs) due to their excellent charge transport properties .
Organic Field-Effect Transistors (OFETs)
The compound’s structural features contribute to its use in OFETs, where it can enhance the performance of the semiconductor layer. Thiophene derivatives are known to improve the stability and efficiency of these transistors .
Organic Light-Emitting Diodes (OLEDs)
In the production of OLEDs, thiophene derivatives are employed for their electroluminescent properties. They help in creating more efficient and longer-lasting OLEDs, which are used in display and lighting technologies .
Corrosion Inhibition
The application of thiophene derivatives in corrosion inhibition is well-documented. They form protective layers on metals, preventing corrosion and extending the life of the material .
properties
IUPAC Name |
2-[(2-amino-5-phenylthiophene-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-12-9(13(18)15-7-11(16)17)6-10(19-12)8-4-2-1-3-5-8/h1-6H,7,14H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHLXNADPODFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
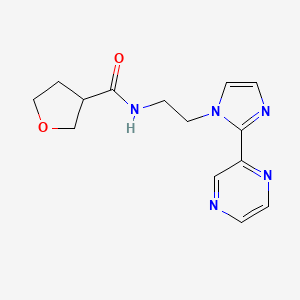

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)
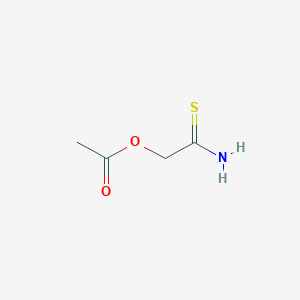
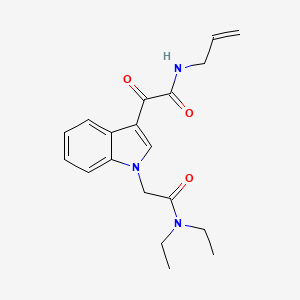
![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)
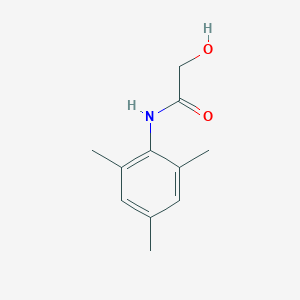
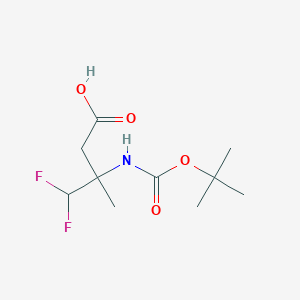
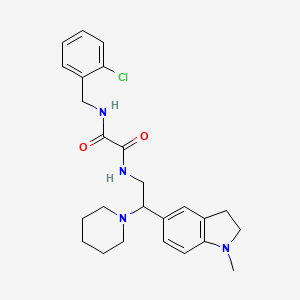

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)
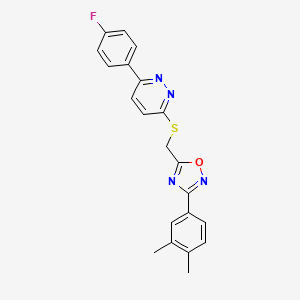
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)